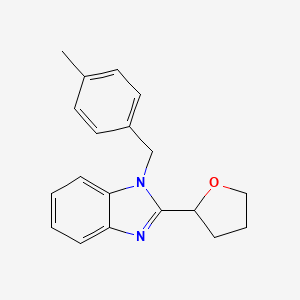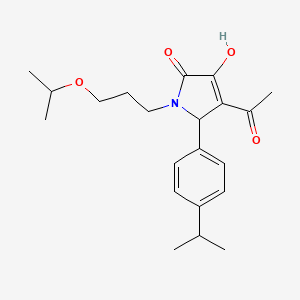
2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a trimethoxybenzamide moiety linked to a tetrahydroquinoline structure, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trimethoxybenzamide Group: The trimethoxybenzamide group is introduced through an amide coupling reaction. This involves reacting the tetrahydroquinoline derivative with 2,3,4-trimethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
科学研究应用
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s trimethoxybenzamide moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The tetrahydroquinoline structure may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,3,4-Trimethoxybenzamide: Lacks the tetrahydroquinoline structure, resulting in different biological activity.
2,3,4-Trimethoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of the tetrahydroquinoline.
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide: Similar but with an acetamide group instead of benzamide.
Uniqueness
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is unique due to its combined trimethoxybenzamide and tetrahydroquinoline structures, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research.
属性
分子式 |
C19H20N2O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
2,3,4-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-9-8-12(16(25-2)17(15)26-3)18(22)21-14-10-11-6-4-5-7-13(11)20-19(14)23/h4-9,14H,10H2,1-3H3,(H,20,23)(H,21,22) |
InChI 键 |
NLWJCDSBEAADQY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2CC3=CC=CC=C3NC2=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049730.png)
![Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11049736.png)
![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049739.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![4-(3-ethoxy-4-methoxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11049747.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)

![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)


![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)
![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)